2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and a nitrile group The presence of the tert-butyl groups imparts steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of a suitable nitrile precursor with chiral oxazoline derivatives. One common method includes the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the formation of the oxazoline rings under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its interaction with molecular targets through its chiral centers. The oxazoline rings can coordinate with metal ions, facilitating catalytic reactions. The steric hindrance provided by the tert-butyl groups can influence the selectivity and efficiency of these reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Another chiral compound used in asymmetric synthesis.
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of organic light-emitting diodes (OLEDs).
Uniqueness
2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its dual oxazoline rings and nitrile group, which provide distinct reactivity and coordination properties. The presence of the tert-butyl groups further enhances its steric profile, making it particularly useful in selective catalytic processes.
Properties
IUPAC Name |
2,2-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)11-8-20-13(18-11)10(7-17)14-19-12(9-21-14)16(4,5)6/h10-12H,8-9H2,1-6H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTKLAIXKLBJQR-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(C#N)C2=N[C@H](CO2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.